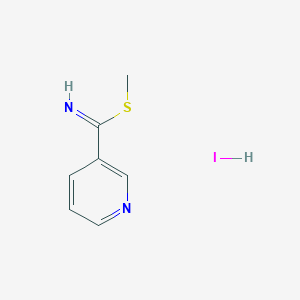

S-Methyl-3-pyridylthioimidate hydroiodide

Description

BenchChem offers high-quality S-Methyl-3-pyridylthioimidate hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Methyl-3-pyridylthioimidate hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl pyridine-3-carboximidothioate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S.HI/c1-10-7(8)6-3-2-4-9-5-6;/h2-5,8H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFNLHYIXBCSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)C1=CN=CC=C1.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185298-67-2 | |

| Record name | 3-Pyridinecarboximidothioic acid, methyl ester, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Stability of S-Methyl-3-pyridylthioimidate Hydroiodide in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-3-pyridylthioimidate hydroiodide is a molecule of interest in synthetic chemistry and drug discovery, often utilized as a reactive intermediate. Its structure, featuring a thioimidate functional group, a pyridine ring, and a hydroiodide salt, presents a unique combination of chemical properties that dictate its stability in solution. Understanding the temporal stability of this compound under various conditions is paramount for its effective use in research and development, ensuring reproducibility of experiments and the integrity of derived data.

This guide provides a comprehensive overview of the factors influencing the stability of S-Methyl-3-pyridylthioimidate hydroiodide in solution. We will delve into the inherent chemical liabilities of the molecule, propose likely degradation pathways, and offer detailed experimental protocols for a robust assessment of its stability profile. This document is intended to serve as a practical resource for scientists, enabling them to make informed decisions regarding the handling, storage, and application of this compound.

I. Chemical Structure and Inherent Stability Considerations

The stability of S-Methyl-3-pyridylthioimidate hydroiodide is governed by the interplay of its three key structural components: the S-methylthioimidate group, the 3-pyridyl moiety, and the hydroiodide counter-ion.

-

The S-Methylthioimidate Functional Group: This is the most reactive part of the molecule. Thioimidates are known to be susceptible to hydrolysis, particularly under acidic conditions, which leads to the formation of the corresponding thioester.[1][2] The presence of water and a strong acid can significantly accelerate this degradation.[3] The imine nitrogen in the thioimidate is basic and can be protonated, which can influence its reactivity.[3]

-

The 3-Pyridyl Group: The pyridine ring is a heterocyclic aromatic amine. While generally stable, the nitrogen atom can be protonated, influencing the electron density of the ring system. Pyridine and its derivatives can be susceptible to microbial and photocatalytic degradation under certain environmental conditions.[1][4][5] The pH of the solution can significantly influence the degradation pathways of pyridine-containing compounds.[6]

-

The Hydroiodide Salt: As a hydroiodide salt, this compound will generate an acidic environment when dissolved in unbuffered aqueous solutions. This is due to the dissociation of the salt into the protonated thioimidate (a weak acid) and the iodide anion (the conjugate base of a strong acid, HI). The resulting low pH can directly contribute to the acid-catalyzed hydrolysis of the thioimidate group. Iodide ions themselves can also participate in chemical reactions and potentially influence the stability of organic molecules.[7]

II. Potential Degradation Pathways

Based on the chemical nature of S-Methyl-3-pyridylthioimidate hydroiodide, several degradation pathways can be anticipated in solution.

A. Hydrolysis

The most probable degradation route is the hydrolysis of the thioimidate to form S-methyl 3-pyridinethioate and ammonia. This reaction is expected to be acid-catalyzed. Given that the compound is a hydroiodide salt, it will create its own acidic environment in water, likely promoting this degradation pathway.

A proposed mechanism for the acid-catalyzed hydrolysis is as follows:

-

Protonation of the imine nitrogen.

-

Nucleophilic attack by a water molecule on the carbon of the C=N bond.

-

Proton transfer and subsequent elimination of ammonia to yield the thioester.

B. Photodegradation

Exposure to light, particularly UV radiation, could induce degradation. Pyridine derivatives are known to undergo photodegradation.[2][4] The energy from photons could lead to the formation of reactive radical species, initiating a cascade of reactions that could cleave the thioimidate linkage or modify the pyridine ring.

C. Thermal Degradation

The following diagram illustrates the primary anticipated degradation pathway:

Caption: Primary degradation pathway of S-Methyl-3-pyridylthioimidate hydroiodide.

III. Experimental Design for Stability Assessment

A comprehensive understanding of the stability of S-Methyl-3-pyridylthioimidate hydroiodide requires a systematic experimental approach. The following sections outline key experiments to characterize its stability profile.

A. Analytical Methodology

A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector or a Mass Spectrometer (MS) is recommended.

Protocol for Analytical Method Development:

-

Column Selection: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) should be developed. The pH of the aqueous phase should be controlled and optimized for the best peak shape and separation.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. For enhanced specificity and identification of degradation products, coupling to a mass spectrometer is highly recommended.

-

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The ability of the method to separate the parent compound from its degradation products must be demonstrated (stability-indicating).

B. Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways. These studies involve subjecting the compound to stress conditions that are more severe than those expected during normal handling and storage.

Table 1: Recommended Forced Degradation Conditions

| Stress Condition | Recommended Parameters |

| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C |

| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C |

| Oxidative | 3% H₂O₂ at room temperature |

| Thermal | Solid and solution at 60°C and 80°C |

| Photolytic | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8] A dark control should be run in parallel. |

Samples should be analyzed at appropriate time points to track the degradation of the parent compound and the formation of degradation products.

C. Long-Term Stability Studies

Long-term stability studies are conducted under defined storage conditions to determine the shelf-life of the compound in solution.

Protocol for Long-Term Stability Study:

-

Solution Preparation: Prepare solutions of S-Methyl-3-pyridylthioimidate hydroiodide in relevant solvents (e.g., water, buffers of different pH, organic solvents used in experiments) at a known concentration.

-

Storage Conditions: Store the solutions under controlled conditions. Recommended conditions include:

-

Refrigerated (2-8 °C)

-

Room temperature (e.g., 25 °C / 60% RH)

-

Accelerated conditions (e.g., 40 °C / 75% RH)

-

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).

-

Analysis: At each time point, analyze the samples using the validated stability-indicating method to determine the concentration of the parent compound and any degradation products.

The following diagram outlines the experimental workflow for assessing stability:

Caption: Experimental workflow for stability assessment.

IV. Data Interpretation and Reporting

The data from the stability studies should be tabulated and plotted to visualize the degradation profile of S-Methyl-3-pyridylthioimidate hydroiodide over time and under different conditions.

Table 2: Example of a Stability Data Table (for a given condition)

| Time Point | Concentration (mg/mL) | % of Initial Concentration | Degradation Product 1 (%) |

| 0 | 1.00 | 100.0 | 0.0 |

| 1 month | 0.95 | 95.0 | 4.5 |

| 3 months | 0.88 | 88.0 | 11.2 |

| 6 months | 0.75 | 75.0 | 23.8 |

The degradation kinetics can be determined by plotting the concentration of the parent compound versus time. This can help in determining the order of the reaction and calculating the degradation rate constant and half-life of the compound under each condition.

V. Conclusion and Recommendations

The stability of S-Methyl-3-pyridylthioimidate hydroiodide in solution is a critical parameter that requires careful evaluation. The primary degradation pathway is likely to be acid-catalyzed hydrolysis of the thioimidate functional group, a process that may be exacerbated by the acidic nature of the hydroiodide salt in aqueous solutions. Photodegradation and thermal degradation are also potential concerns that should be investigated.

For optimal stability, it is recommended to store solutions of S-Methyl-3-pyridylthioimidate hydroiodide at low temperatures (2-8 °C) and protected from light. For applications in aqueous media, the use of a buffered solution at a neutral or slightly basic pH may help to mitigate acid-catalyzed hydrolysis. However, the stability at different pH values must be experimentally confirmed. The use of anhydrous aprotic solvents may also enhance stability if compatible with the intended application.

By following the experimental guidelines outlined in this document, researchers can develop a comprehensive stability profile for S-Methyl-3-pyridylthioimidate hydroiodide, ensuring its appropriate handling and use in their scientific endeavors.

VI. References

-

ChemRxiv. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Available at: [Link].

-

IOPscience. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Available at: [Link].

-

PMC. Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures. Available at: [Link].

-

ResearchGate. The influence of iodide in corrosion inhibition by organic compounds on carbon steel: Theoretical and experimental studies | Request PDF. Available at: [Link].

-

PMC. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Available at: [Link].

-

Engineered Science Publisher. Microbial and Solar Photocatalytic Degradation of Pyridine. Available at: [Link].

-

ResearchGate. Microbial and Solar Photocatalytic Degradation of Pyridine. Available at: [Link].

-

RSC Publishing. Organic iodides in efficient and stable perovskite solar cells: strong surface passivation and interaction. Available at: [Link].

-

MDPI. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Available at: [Link].

-

ACS Publications. Radiolytic Organic Iodide Formation under Nuclear Reactor Accident Conditions | Environmental Science & Technology. Available at: [Link].

-

INIS-IAEA. THE INTERACTION OF IODINE WITH ORGANIC MATERIAL IN CONTAINMENT. Available at: [Link].

-

OSTI.GOV. Chemistry of Iodine in Containment. Available at: [Link].

-

ACP. Thermodynamics and kinetics of the hydrolysis. Available at: [Link].

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link].

-

PubChem. Methyl hydrazinecarbimidothioate hydroiodide | C2H8IN3S | CID 6508896. Available at: [Link].

-

PMC. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]

- 3. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. espublisher.com [espublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

Overview of thioimidate reagents for protein modification

Executive Summary

In the landscape of protein bioconjugation, maintaining the native solubility and isoelectric point (pI) of a target protein is often as critical as the modification itself. While N-hydroxysuccinimide (NHS) esters are ubiquitous, they convert positively charged amines into neutral amides, frequently leading to protein precipitation or denaturation.

Thioimidate reagents —most notably 2-Iminothiolane (Traut’s Reagent) —offer a distinct mechanistic advantage: they react with primary amines to introduce a sulfhydryl (thiol) group while converting the amine into an amidine .[1] This amidine linkage retains a positive charge at physiological pH (pKa ~12), preserving the protein's electrostatic character.

This guide provides an in-depth technical analysis of thioimidate chemistry, detailed protocols for thiolation, and strategies for integrating these reagents into Antibody-Drug Conjugate (ADC) workflows.

Mechanistic Principles

The Thioimidate Reaction

The core utility of thioimidate reagents lies in their reaction with the

The Mechanism:

-

Nucleophilic Attack: The unprotonated primary amine of the protein attacks the carbon of the thioimidate group (

). -

Ring Opening: The cyclic structure undergoes ring-opening due to the relief of ring strain and the stability of the leaving group (the thiolate).

-

Amidine Formation: The result is a stable amidine linkage attaching a spacer arm terminated by a free sulfhydryl group.

Visualization: Reaction Pathway

The following diagram illustrates the reaction of a lysine residue with 2-Iminothiolane.

Comparative Analysis: Thioimidates vs. NHS Esters

The choice between a thioimidate (Traut's Reagent) and an NHS-ester (e.g., SATA/SATP) is determined by the requirement for charge preservation and reaction kinetics.

Table 1: Reagent Selection Matrix

| Feature | Thioimidate (Traut's Reagent) | NHS-Ester (SATA/SATP) | Impact on Protein |

| Linkage Type | Amidine | Amide | Amidine retains (+) charge; Amide is neutral. |

| Charge Effect | Preserves Charge | Loss of Charge | Thioimidates prevent precipitation in cationic proteins. |

| Reaction pH | pH 7.0 – 10.0 | pH 7.0 – 9.0 | Thioimidates are more robust at higher pH. |

| Thiol Release | Spontaneous (Ring open) | Requires Deprotection | SATA requires hydroxylamine step to expose -SH. |

| Stability | Hydrolysis | Hydrolysis | Thioimidates are more stable in aqueous buffer. |

Expert Insight: Use Traut’s Reagent when modifying highly soluble proteins (like IgG) where you intend to load multiple drugs/labels. The preservation of charge prevents the "isoelectric collapse" often seen when over-modifying lysines with NHS esters.

Protocol: High-Efficiency Protein Thiolation

This protocol is designed for the thiolation of a monoclonal antibody (IgG) but is scalable to other proteins.

Materials

-

Protein: IgG (1–10 mg/mL) in PBS.

-

Reagent: 2-Iminothiolane HCl (Traut’s Reagent).[1] Note: Prepare fresh. Hygroscopic.

-

Reaction Buffer: PBS (pH 8.0) + 2-5 mM EDTA .

-

Why EDTA? It chelates divalent metals that catalyze the oxidation of free thiols into disulfide dimers.

-

-

Desalting Column: Sephadex G-25 or Zeba Spin Columns (7K MWCO).

Step-by-Step Methodology

-

Buffer Exchange: Ensure the protein is in a non-amine buffer. Tris or Glycine buffers must be removed via dialysis or desalting, as they will compete with the protein for the reagent.

-

Target: PBS, pH 8.0, 5 mM EDTA.

-

-

Reagent Preparation: Dissolve 2-Iminothiolane in ultrapure water or reaction buffer to a concentration of 2 mg/mL (14.5 mM).

-

Reaction Setup (Stoichiometry Control): Add the reagent to the protein solution. The molar excess determines the Degree of Labeling (DoL).

-

Low Thiolation (1-3 SH/IgG): Use 5-10x molar excess.

-

High Thiolation (3-7 SH/IgG): Use 20-40x molar excess.

Equation:

-

-

Incubation: Incubate for 45 minutes at Room Temperature (20-25°C) .

-

Note: The reaction is fast. Extending beyond 1 hour increases hydrolysis byproducts without significantly increasing yield.

-

-

Purification: Immediately remove excess reagent using a desalting column equilibrated with PBS/EDTA.

-

Critical: Do not store the crude reaction. Free unreacted Traut's reagent can slowly hydrolyze or react with the newly formed protein thiols.

-

-

Quantification (Ellman’s Assay): Quantify free sulfhydryls using DTNB (Ellman’s Reagent). Measure absorbance at 412 nm using the extinction coefficient

.

Workflow Diagram

Advanced Applications & Troubleshooting

Antibody-Drug Conjugates (ADCs)

Thioimidates are pivotal in "Linker-Drug" attachment strategies.

-

Strategy: Thiolate the antibody with Traut's Reagent

React with Maleimide-Linker-Drug. -

Benefit: Unlike reducing inter-chain disulfides (which can destabilize the antibody), Traut's reagent adds thiols to lysines, leaving the structural disulfides intact.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Thiol Yield | Buffer contains amines (Tris/Glycine). | Dialyze extensively into PBS or Borate buffer. |

| Low Thiol Yield | Reagent hydrolysis. | Use fresh reagent; ensure pH is not >10. |

| Protein Precipitation | Over-modification. | Reduce molar excess (e.g., from 20x to 10x). |

| Loss of -SH over time | Oxidation. | Always include 2-5 mM EDTA; store under |

Side Reactions

While highly specific, 2-iminothiolane can undergo hydrolysis to form 4-mercaptobutyramide.[3] This is generally slow (

References

-

Traut, R. R., et al. (1973). "Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent and its application to the Escherichia coli 30S ribosome."[1] Biochemistry, 12(17), 3266–3273. [Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. [Link]

-

Singh, R., et al. (1996). "Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane."[5] Analytical Biochemistry, 236(1), 114-125.[5] [Link]

-

G-Biosciences. Sulfhydration Kit With Traut's Reagent Protocol.[Link]

Sources

- 1. 2-Iminothiolane - Wikipedia [en.wikipedia.org]

- 2. interchim.fr [interchim.fr]

- 3. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

Thermodynamic Properties and Synthetic Utility of S-Methyl-3-pyridylthioimidate Hydroiodide

Executive Summary

S-Methyl-3-pyridylthioimidate hydroiodide (CAS: 1185298-67-2) represents a critical class of activated electrophiles used primarily in the synthesis of complex amidines and heterocyclic pharmacophores. Unlike traditional Pinner synthesis intermediates (oxygen-based imidates), thioimidates offer superior reactivity and thermodynamic favorability for nucleophilic substitution due to the enhanced leaving group ability of the methanethiolate moiety.

This technical guide analyzes the thermodynamic landscape of this compound, detailing its formation, stability, and the energetic driving forces behind its aminolysis. It provides researchers with a self-validating protocol for its application in drug development, specifically for pyridine-based ligands (e.g., H2-receptor antagonists, kinase inhibitors).

Thermodynamic Profile & Mechanistic Causality

The Thermodynamic Advantage Over Oxygen-Imidates

The utility of S-Methyl-3-pyridylthioimidate hydroiodide is grounded in the comparative thermodynamics of the C-S versus C-O bond.

-

Bond Energy: The C-S bond (

272 kJ/mol) is significantly weaker than the C-O bond ( -

Leaving Group Stability: The reaction is driven forward by the expulsion of methanethiol (MeSH) or methanethiolate (

). The -

Resonance Stabilization: The final amidinium salt product is highly resonance-stabilized, providing a substantial enthalpic driving force (

) that effectively renders the aminolysis irreversible under standard conditions.

Phase Equilibria and Lattice Energy

As a hydroiodide salt, the compound exists as a crystalline solid. The high lattice energy contributes to its shelf stability, preventing the premature hydrolysis that often plagues free base thioimidates.

-

Thermal Stability: The salt is generally stable up to its melting point; however, it is hygroscopic. Moisture absorption leads to thermodynamic hydrolysis, yielding the thermodynamically stable thiolester or amide and releasing ammonium iodide.

-

Solubility Thermodynamics: Dissolution in polar aprotic solvents (DMF, DMSO) is endothermic (breaking the lattice) but entropically favorable.

Reaction Pathway Visualization

The following diagram illustrates the reaction coordinate and energetic states from the precursor thioamide to the final amidine product.

Figure 1: Reaction coordinate illustrating the activation of the thioamide and the entropy-driven conversion to amidine.

Experimental Protocol: Synthesis & Aminolysis

Safety Pre-requisites

-

Methanethiol Evolution: The aminolysis reaction releases methanethiol (MeSH), a volatile gas with a stench threshold of 1-2 ppb. All reactions must be performed in a functioning fume hood with a bleach scrubber trap.

-

Methyl Iodide: A potent alkylating agent and neurotoxin. Use double-gloving and avoid inhalation.

Step 1: Synthesis of S-Methyl-3-pyridylthioimidate Hydroiodide

This step relies on the

-

Dissolution: Dissolve 10 mmol of 3-pyridinecarbothioamide in 20 mL of anhydrous acetone. Acetone is chosen because the starting material is soluble, but the hydroiodide product is insoluble, facilitating isolation.

-

Alkylation: Add 11 mmol (1.1 eq) of Methyl Iodide (MeI) dropwise at room temperature.

-

Thermodynamic Note: The reaction is exothermic. For larger scales (>10g), external cooling to 0°C is required to prevent thermal decomposition.

-

-

Precipitation: Stir for 12-24 hours. The product will precipitate as a yellow crystalline solid.

-

Isolation: Filter the solid under vacuum. Wash with cold diethyl ether to remove unreacted MeI and thioamide.

-

Drying: Dry in a vacuum desiccator over

.-

Validation: Melting point determination (sharp range indicates purity) and

-NMR (appearance of S-Me peak at

-

Step 2: Thermodynamic Conversion to Amidine (Aminolysis)

This protocol utilizes the high chemical potential of the thioimidate to drive amidine formation.

-

Preparation: Suspend 1.0 eq of S-Methyl-3-pyridylthioimidate hydroiodide in anhydrous ethanol or methanol.

-

Nucleophilic Attack: Add 1.1 eq of the primary or secondary amine.

-

Kinetic Control: If the amine is volatile, use a sealed tube. If non-volatile, reflux may be required depending on steric hindrance.

-

-

Equilibrium Management: Heat the mixture to 40-60°C.

-

Thermodynamic Driver: The evolution of MeSH gas drives the equilibrium to the right (Le Chatelier’s principle). Ensure the system is vented through a scrubber.

-

-

Workup: Evaporate the solvent. The residue is the crude amidine hydroiodide.

-

Purification: Recrystallize from Ethanol/Ether or convert to the free base using basic ion-exchange resin if the salt form is not desired.

Quantitative Data Summary

The following table summarizes the estimated thermodynamic and physical parameters relevant to the reaction handling.

| Parameter | Value / Range | Description |

| Molecular Weight | 280.13 g/mol | Based on Formula |

| Reaction Enthalpy ( | Exothermic | Alkylation of thioamide is generally exothermic by 50-80 kJ/mol [1]. |

| Leaving Group | 10.4 (MeSH) | Significantly more acidic than Methanol (15.5), enhancing reaction rate [2]. |

| Solubility | High: MeOH, DMSOLow: Acetone, Ether | Product precipitates from acetone, driving yield. |

| Storage Stability | < 4°C, Desiccated | Hygroscopic; hydrolyzes to thiocarbamate/ester in moist air. |

References

- Wiberg, K. B. (1964). Physical Organic Chemistry. Wiley.

- Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill. (Authoritative source on aminolysis mechanisms and leaving group values).

-

Baati, R., Gouverneur, V., & Mioskowski, C. (1999).[1] An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters.[1] Synthesis, 1999(06), 927-929. Link

-

ChemicalBook. (2024). S-Methyl-3-pyridylthioimidate hydroiodide Product Entry. Link

-

Huateng Pharma. (2024). Product Catalog: Pyridine Derivatives. Link

Sources

Methodological & Application

Optimal reaction conditions for S-Methyl-3-pyridylthioimidate hydroiodide conjugation

Application Note: Precision Conjugation of S-Methyl-3-pyridylthioimidate Hydroiodide

Introduction: The Chemistry of Charge-Preserving Functionalization

In the landscape of bioconjugation, maintaining the native physicochemical properties of a target protein is often as critical as the modification itself. Standard acylation reagents (such as NHS-esters) convert positively charged amines (lysine

S-Methyl-3-pyridylthioimidate hydroiodide (SMPT) represents a specialized class of heterobifunctional reagents—specifically, an alkyl thioimidate. Unlike NHS esters, SMPT reacts with primary amines to form amidines . Crucially, amidines retain a positive charge at physiological pH (

This protocol details the optimal reaction conditions for conjugating SMPT to protein amines, introducing a 3-pyridyl motif. This motif serves as a versatile handle for metal coordination,

Part 1: Mechanistic Insight & Reaction Design

The reaction between S-Methyl-3-pyridylthioimidate and a primary amine is a nucleophilic substitution at the imidate carbon.

-

Nucleophilic Attack: The unprotonated amine attacks the electron-deficient carbon of the thioimidate group (

). -

Leaving Group Departure: The tetrahedral intermediate collapses, expelling methanethiol (

) and forming a stable amidine bond.

Critical Parameter: pH Sensitivity

-

Reaction Efficiency: Requires the amine to be unprotonated. Lysine

-amines have a -

Hydrolysis Competition: Thioimidates are susceptible to hydrolysis, generating the corresponding ester or amide (inactive species). High pH accelerates aminolysis (desired), while low pH favors hydrolysis or protonation of the amine (undesired).

Diagram 1: Reaction Mechanism & Pathway

Caption: Reaction pathway of SMPT with primary amines yielding a charge-retaining amidine linkage versus competitive hydrolysis.

Part 2: Optimized Conjugation Protocol

Safety Note: This reaction releases methanethiol (methyl mercaptan), which has a strong, disagreeable odor even at low concentrations. All procedures must be performed in a functioning chemical fume hood.

Materials Required

| Component | Specification | Purpose |

| SMPT Reagent | S-Methyl-3-pyridylthioimidate hydroiodide | Conjugation reagent |

| Target Protein | Purified, amine-free buffer | Substrate |

| Reaction Buffer | 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0 | Maintains deprotonated amines |

| Solvent | Anhydrous DMSO or DMF | Reagent solubilization |

| Quenching Buffer | 1 M Glycine or Tris, pH 8.0 | Stops reaction |

| Desalting Column | Sephadex G-25 or Zeba Spin | Removes excess reagent |

Step-by-Step Methodology

1. Buffer Exchange (Pre-Reaction) Ensure the protein is in a buffer free of competing amines (e.g., NO Tris, Glycine, or Ammonium salts).

-

Action: Exchange protein into 0.1 M Sodium Carbonate, pH 9.0 .

-

Concentration: Adjust protein concentration to 2–5 mg/mL . Higher concentrations improve conjugation efficiency.

2. Reagent Preparation (Just-in-Time) SMPT is moisture-sensitive. Do not prepare aqueous stocks in advance.

-

Calculation: Determine the molar excess required. A 20- to 50-fold molar excess of SMPT over protein is standard for maximal modification.

-

Solubilization: Dissolve SMPT in anhydrous DMSO or DMF to a concentration of 10–20 mg/mL .

-

Tip: If the reagent is a hydroiodide salt, it may be partially soluble in water, but organic solvent ensures stability before mixing.

-

3. Conjugation Reaction

-

Mixing: Slowly add the SMPT/DMSO solution to the protein solution while gently vortexing.

-

Solvent Limit: Keep the final volume of organic solvent (DMSO/DMF) below 10% (v/v) to prevent protein denaturation.

-

Incubation: Incubate for 1 hour at Room Temperature (20–25°C) or 2 hours at 4°C .

-

Note: Seal the tube tightly (parafilm) to contain methanethiol odors.

-

4. Quenching (Optional but Recommended)

-

Add 1 M Glycine (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. This scavenges unreacted thioimidate, preventing non-specific modification during purification.

5. Purification Remove excess reagent, hydrolysis byproducts, and methanethiol.

-

Method: Use a desalting column (e.g., PD-10, Zeba Spin) or dialysis cassette equilibrated with the storage buffer (e.g., PBS, pH 7.4).

-

Verification: The distinct odor of methanethiol should be absent in the final preparation.

Part 3: Analytical Validation (QC)

To ensure the protocol was successful, use the following validation steps.

Table 1: Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Precipitation | Over-modification (hydrophobicity) | Reduce molar excess (e.g., from 50x to 10x). |

| Low Conjugation Yield | Low pH or Hydrolysis | Verify Buffer pH is > 8.5. Use fresh anhydrous DMSO. |

| Protein Inactivity | Modification of active site Lys | Add substrate/ligand during reaction to protect active site. |

| Strong Odor Post-Purification | Incomplete removal of byproducts | Perform a second dialysis step or use a larger desalting column. |

Diagram 2: Experimental Workflow

Caption: Operational workflow for SMPT conjugation, emphasizing buffer constraints and safety steps.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on Imidate Chemistry and Amidine formation).

-

Huateng Pharma. (n.d.). S-Methyl-3-pyridylthioimidate hydroiodide Product Page. Retrieved from Huatengsci.com.

-

ChemicalBook. (n.d.). S-Methyl-3-pyridylthioimidate hydroiodide CAS 1185298-67-2.[1][2] Retrieved from ChemicalBook.com.

-

Traut, R. R., et al. (1973). "Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent for proteins." Biochemistry, 12(17), 3266–3273. (Foundational chemistry for thioimidate-amine reactions).

Sources

Application Note: Site-Selective Antibody Modification with S-Methyl-3-pyridylthioimidate

This guide details the application of S-Methyl-3-pyridylthioimidate hydroiodide (SM-3-P) for the modification of antibodies. While often utilized as a chemical building block, this reagent belongs to the class of thioimidates , which are powerful tools for protein bioconjugation. Unlike common NHS-esters that convert positively charged amines into neutral amides, thioimidates react with amines to form amidines , thereby preserving the positive charge of the lysine residues.

This charge retention is critical for maintaining the solubility, isoelectric point (pI), and pharmacokinetic stability of antibody conjugates, particularly when high drug-to-antibody ratios (DAR) are required.

Part 1: Scientific Foundation & Mechanism

The Chemistry of SM-3-P

S-Methyl-3-pyridylthioimidate hydroiodide (CAS: 1185298-67-2) functions as an amine-reactive heterobifunctional reagent.[1]

-

Reactive Group: The S-methyl thioimidate moiety acts as an electrophile.

-

Leaving Group: Methanethiol (

), a volatile byproduct. -

Functional Payload: The 3-pyridyl group, which is introduced onto the antibody.

Reaction Mechanism: Amidination

The nucleophilic amine (Lysine

Key Advantage:

Achieving Site-Selectivity

While lysine conjugation is typically stochastic (random), site-selectivity with imidates can be achieved by exploiting pKa differences:

-

N-Terminal Targeting (pH 7.0 - 7.5): The N-terminal amine of the antibody (pKa ~7.6) is significantly more unprotonated and nucleophilic than lysine side chains (pKa ~10.5) at neutral pH.

-

Kinetic Control: Thioimidates are generally more selective than NHS esters. By controlling stoichiometry and pH, modification can be biased toward the most solvent-accessible or lowest pKa amines.

Part 2: Experimental Protocol

Materials & Reagents

-

Antibody: Monoclonal IgG (e.g., Trastuzumab), >5 mg/mL in PBS.

-

Reagent: S-Methyl-3-pyridylthioimidate hydroiodide (SM-3-P).[1][2]

-

Note: Store under inert gas at -20°C. Hygroscopic.

-

-

Reaction Buffer A (N-Terminus Selective): 50 mM Phosphate, 1 mM EDTA, pH 7.4.

-

Reaction Buffer B (General Lysine): 50 mM Borate or Carbonate, pH 8.5 – 9.0.

-

Purification: Zeba Spin Desalting Columns (7K MWCO) or Slide-A-Lyzer Dialysis Cassettes.

-

Analysis: HIC-HPLC column, Q-TOF Mass Spectrometer.

Pre-Reaction Preparation

-

Buffer Exchange: The antibody must be free of primary amines (Tris, Glycine). Buffer exchange the antibody into Reaction Buffer A (for N-term) or Buffer B (for global modification) using a desalting column.

-

Concentration Adjustment: Dilute antibody to 5–10 mg/mL . Higher concentrations drive reaction efficiency.

-

Reagent Stock: Immediately before use, dissolve SM-3-P in dry DMSO or DMA to a concentration of 50 mM.

-

Caution: Thioimidates hydrolyze in water; keep the organic stock dry.

-

Conjugation Protocol (Step-by-Step)

Method A: N-Terminal Selective Modification (pH 7.4)

Targeting the

-

Equilibration: Pre-warm the antibody solution (in Buffer A) to 25°C.

-

Addition: Add the SM-3-P stock solution to the antibody.

-

Molar Excess: Start with 5–10 molar excess over antibody.

-

Why: The reaction rate at pH 7.4 is slower; moderate excess ensures N-term conversion without over-labeling lysines.

-

-

Incubation: Incubate at 25°C for 2–4 hours with gentle agitation.

-

Tip: Do not vortex. Use a rotary shaker.

-

-

Quenching: Add 1M Glycine (pH 7.4) to a final concentration of 50 mM to quench unreacted imidate. Incubate for 15 mins.

Method B: Global Lysine Modification (pH 8.5)

Targeting surface lysines for higher payload loading (DAR 3–5).

-

Equilibration: Ensure antibody is in Buffer B (pH 8.5).

-

Addition: Add SM-3-P stock solution.

-

Molar Excess: Use 20–40 molar excess over antibody.

-

-

Incubation: Incubate at 25°C for 45–60 minutes .

-

Note: Higher pH accelerates the reaction significantly.

-

-

Quenching: Add 1M Tris (pH 8.0) to final 50 mM.

Purification

-

Remove excess small molecule reagent immediately using Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

-

Critical Step: Ensure removal of the Methanethiol byproduct (smell of rotten cabbage), which is generated during the reaction.

Part 3: Visualization & Data Analysis

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation and the preservation of the positive charge.

Caption: Mechanism of amidine formation. The antibody amine displaces the S-methyl group, forming a cationic amidine link.

Workflow Logic

The decision matrix for selecting the appropriate protocol based on the desired outcome.

Caption: Decision tree for optimizing reaction conditions based on selectivity vs. payload loading requirements.

Quantitative Analysis Table

Summarize your results using the following template to validate the protocol.

| Parameter | N-Terminal Protocol (pH 7.4) | Lysine Protocol (pH 8.5) | Method of Verification |

| Reagent Excess | 5 – 10 molar eq. | 20 – 50 molar eq. | Calculation |

| Reaction Time | 2 – 4 hours | 0.5 – 1 hour | Timer |

| Drug-to-Ab Ratio (DAR) | 1.0 – 2.0 | 3.0 – 5.0 | HIC-HPLC / UV-Vis |

| Aggregation | < 2% | < 5% | SEC-HPLC |

| Charge Variant | Basic shift (Amidine) | Significant Basic shift | cIEF / IEX |

| Antigen Binding | Retained (100%) | > 90% | ELISA / SPR |

Part 4: Troubleshooting & Optimization

-

Low Conjugation Efficiency:

-

Cause: Hydrolysis of SM-3-P in the aqueous buffer before reacting with the antibody.

-

Solution: Add the reagent in aliquots (e.g., 3 additions of 10x excess every 30 mins) rather than a single bolus.

-

-

Precipitation:

-

Cause: Over-modification or incompatible buffer.

-

Solution: Although amidines preserve charge, introducing too many hydrophobic pyridine rings can cause issues. Reduce molar excess or add 5% Trehalose to the buffer.

-

-

Heterogeneity:

-

Cause: pH drift.

-

Solution: Use strong buffering capacity (e.g., 100 mM Borate) to maintain pH 8.5 exactly.

-

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Amine-Reactive Reagents and Imidates).

-

Traut, R. R., et al. (1973). "Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent for proteins." Biochemistry, 12(17), 3266–3273. (Foundational chemistry of thioimidates).

-

Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports, 17, 167–183.

-

Huateng Pharma. (Supplier Data). "S-Methyl-3-pyridylthioimidate hydroiodide Product Page." (Chemical structure and CAS verification).

-

Inman, J. K., et al. (1991). "Synthesis of N,N'-bis(3-pyridylcarbonyl)lysines and their use as haptens." Bioconjugate Chemistry. (Context on pyridyl-lysine modifications).

Sources

Application Notes and Protocols for Crosslinking Studies Using S-Methyl-3-pyridylthioimidate Hydroiodide

Introduction: Unveiling Protein Interactions with a Novel Imidoester Crosslinker

The study of protein-protein interactions is fundamental to understanding cellular processes in both health and disease. Chemical crosslinking has emerged as a powerful tool for capturing these transient and stable interactions, providing valuable insights into protein complex topology and function.[1] S-Methyl-3-pyridylthioimidate hydroiodide is a homobifunctional imidoester crosslinking agent designed for the covalent linkage of proteins and other biomolecules.[2] This guide provides a comprehensive overview of its mechanism of action, key applications, and detailed protocols for its effective use in your research.

Imidoesters, as a class of reagents, are highly valued for their ability to react with primary amines (the N-terminus of proteins and the epsilon-amino group of lysine residues) under mild pH conditions, forming stable amidine bonds.[2] This characteristic makes them particularly useful for studying protein structures, functions, and interactions.[3] S-Methyl-3-pyridylthioimidate hydroiodide's membrane permeability allows for the investigation of intracellular protein interactions.[2]

Chemical Properties and Mechanism of Action

S-Methyl-3-pyridylthioimidate hydroiodide features two reactive imidoester groups, enabling the crosslinking of interacting proteins. The reaction proceeds via nucleophilic attack of a primary amine on the carbon atom of the imidoester, leading to the formation of a stable amidine bond.

Key Features:

-

Amine-Reactivity: Specifically targets primary amino groups in proteins.[2]

-

Homobifunctional: Contains two identical reactive groups for straightforward, one-step crosslinking.[4]

-

Membrane Permeable: Suitable for intracellular crosslinking studies.[2]

Reaction Mechanism

The crosslinking reaction with S-Methyl-3-pyridylthioimidate hydroiodide is a two-step process for each reactive group. The primary amine of a protein acts as a nucleophile, attacking the electrophilic carbon of the imidoester. This results in the displacement of the methylthio group and the formation of a covalent amidine linkage.

Caption: Reaction schematic of S-Methyl-3-pyridylthioimidate with protein amino groups.

Data Presentation: Properties of S-Methyl-3-pyridylthioimidate Hydroiodide

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₂S·HI | |

| Reactive Groups | Imidoester (homobifunctional) | [2] |

| Target Specificity | Primary amines (-NH₂) | [2] |

| Reaction pH | 8.0 - 10.0 | [2] |

| Solubility | Water-soluble | [5] |

| Membrane Permeability | Permeable | [2] |

Experimental Protocols: A Step-by-Step Guide

This section provides a general protocol for intracellular protein crosslinking. Optimization is recommended for specific protein systems.

Workflow for Intracellular Crosslinking

Caption: General experimental workflow for intracellular protein crosslinking.

Detailed Protocol for Intracellular Crosslinking

Materials:

-

S-Methyl-3-pyridylthioimidate hydroiodide

-

Phosphate-Buffered Saline (PBS), pH 8.0

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Adherent or suspension cells

Procedure:

-

Cell Preparation:

-

For adherent cells, grow to 80-90% confluency. Wash cells twice with ice-cold PBS (pH 8.0).

-

For suspension cells, harvest by centrifugation and wash the cell pellet twice with ice-cold PBS (pH 8.0). Resuspend in PBS (pH 8.0) to the desired cell density.

-

-

Crosslinker Preparation:

-

Immediately before use, prepare a stock solution of S-Methyl-3-pyridylthioimidate hydroiodide (e.g., 10-50 mM) in a suitable solvent like DMSO.

-

-

Crosslinking Reaction:

-

Add the crosslinker stock solution to the cell suspension or overlay on adherent cells to a final concentration of 1-5 mM.

-

Incubate for 30 minutes at room temperature with gentle agitation. Note: Incubation time and crosslinker concentration may require optimization.

-

-

Quenching:

-

Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Cell Lysis:

-

For adherent cells, aspirate the reaction mixture and lyse the cells directly on the plate with ice-cold lysis buffer.

-

For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in ice-cold lysis buffer.

-

-

Analysis:

-

Clarify the lysate by centrifugation to remove cell debris.

-

Analyze the supernatant containing the crosslinked proteins by SDS-PAGE, followed by Coomassie staining or Western blotting. For identification of crosslinked partners, mass spectrometry can be employed.

-

Trustworthiness and Self-Validation

To ensure the validity of your crosslinking results, it is crucial to include proper controls in your experiments:

-

Negative Control: A sample of cells not treated with the crosslinker to identify naturally occurring protein complexes.

-

Concentration Gradient: Perform the crosslinking reaction with varying concentrations of S-Methyl-3-pyridylthioimidate hydroiodide to determine the optimal concentration that yields crosslinked products without excessive aggregation.

-

Time Course: Analyze samples at different incubation times to find the ideal duration for the crosslinking reaction.

Expertise and Experience: Causality Behind Experimental Choices

-

Choice of pH: The reaction of imidoesters with primary amines is most efficient at a slightly alkaline pH (8.0-10.0).[2] Below pH 8.0, the rate of reaction is significantly reduced, while at pH values above 10.0, the stability of the amidine bond may be compromised.[2]

-

Quenching Step: The addition of a primary amine-containing buffer, such as Tris, is essential to consume any unreacted crosslinker, preventing non-specific crosslinking after cell lysis.

-

Fresh Reagent Preparation: Imidoesters can be susceptible to hydrolysis. Therefore, it is critical to prepare the stock solution of S-Methyl-3-pyridylthioimidate hydroiodide immediately before use to ensure maximum reactivity.

Conclusion and Future Perspectives

S-Methyl-3-pyridylthioimidate hydroiodide is a valuable tool for researchers studying protein-protein interactions. Its ability to penetrate cell membranes and react with primary amines under mild conditions makes it suitable for a wide range of applications in cell biology and drug discovery.[2][3] Future studies may explore its use in combination with other crosslinking chemistries for more complex structural analysis of protein assemblies.

References

-

The Top 8 Applications for Protein Cross-Linkers and Why You Need Them (Part 2). (2013, December 3). G-Biosciences. [Link]

-

Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. [Link]

-

Protein Analysis, Modification and Interaction Crosslinkers. Fisher Scientific. [Link]

-

Chemical Cross-Linking for Protein–Protein Interaction Studies. (2025, August 10). Request PDF on ResearchGate. [Link]

-

2 - Organic Syntheses Procedure. [Link]

-

Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. (2024, May 24). Nature. [Link]

-

(PDF) Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. ResearchGate. [Link]

-

S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS Masao Shimizu,*a Teruaki Shimazaki,b Y. (2009, December 1). HETEROCYCLES, Vol. 78, No. 12, 2009. [Link]

-

Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones. (2021, May 19). PMC. [Link]

-

Methyl hydrazinecarbimidothioate hydroiodide. PubChem. [Link]

-

Mecanisms of the chemical crosslinking to obtain the hydrogels: Synthesis, conditions of crosslinking and biopharmaceutical applications. (2023, September 1). Research, Society and Development. [Link]

-

Maleimide CrossLinked Bioactive PEG Hydrogel Exhibits Improved Reaction Kinetics and CrossLinking for Cell Encapsulation and In. (2011, December 16). Advanced Materials. [Link]

-

S1 Hydrogel crosslinking via thiol-reactive pyridazinediones. DOI. [Link]

-

Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels. (2018, September 2). MDPI. [Link]

-

Methyl hydrazinecarbimidothioate hydroiodide. LookChem. [Link]

-

Crosslinking strategies in modulating methylcellulose hydrogel properties. (2023, October 11). ResearchGate. [Link]

-

Poly(maleic anhydride) cross-linked polyimide aerogels: synthesis and properties. (2019, June 13). Journal of Materials Science. [Link]

-

Preparation and Rheological Evaluation of Thiol–Maleimide/Thiol–Thiol Double Self-Crosslinking Hyaluronic Acid-Based Hydrogels as Dermal Fillers for Aesthetic Medicine. (2024, November 28). MDPI. [Link]

-

Pd0-mediated rapid coupling of methyl iodide with excess amounts of benzyl- and cinnamylboronic acid esters: efficient method for incorporation of positron-emitting 11C radionuclide into organic frameworks by coupling between two sp3-hybridized carbons. (2010, October 27). RSC Publishing. [Link]

Sources

Application Notes & Protocols: Optimizing Protein Modification with S-Methyl-3-pyridylthioimidate (SMPT)

A Senior Application Scientist's Guide to Buffer System Selection and Protocol Validation

Abstract

S-Methyl-3-pyridylthioimidate (SMPT) hydroiodide is a potent reagent for the modification of primary amines, enabling the covalent labeling, crosslinking, and functionalization of proteins for applications in proteomics, structural biology, and drug development. The success of this modification is critically dependent on the reaction environment, with the buffer system being the most influential variable. This guide provides a comprehensive framework for selecting the optimal buffer for SMPT-mediated protein modification. We delve into the underlying chemical principles governing the reaction, explain the causality behind experimental choices, and provide detailed, self-validating protocols for both general modification and systematic buffer optimization.

The Chemistry of SMPT: Mechanism and Specificity

To control a reaction, one must first understand it. SMPT reacts with nucleophilic primary amines, primarily the ε-amine of lysine residues and the α-amine at the protein's N-terminus, to form a stable amidine bond.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack from the deprotonated primary amine of the protein onto the electrophilic carbon of the thioimidate group. This addition-elimination reaction results in the formation of a new carbon-nitrogen double bond (an amidine) and the release of methanethiol as a byproduct.

Caption: Decision tree for selecting an appropriate SMPT reaction buffer.

Experimental Protocols

These protocols are designed to be self-validating, incorporating controls and analytical checks to ensure confidence in the results.

Workflow Overview

The overall process involves preparing the reagents, performing the reaction, quenching any unreacted SMPT, and finally, analyzing the results to confirm modification.

Caption: General experimental workflow for protein modification with SMPT.

Protocol 1: General Protein Modification

This protocol provides a robust starting point for modifying a purified protein.

-

Buffer Preparation: Prepare a suitable amine-free buffer, for example, 20 mM HEPES, 150 mM NaCl, pH 7.8 . Ensure the protein of interest is stable in this buffer. If your protein is already in an incompatible buffer (like Tris), it must be exchanged into the reaction buffer via dialysis or a desalting column.

-

Protein Preparation: Adjust the concentration of your protein solution to 1-5 mg/mL in the prepared reaction buffer.

-

SMPT Stock Solution: Perform this step immediately before use. SMPT is moisture-sensitive. [1]Dissolve SMPT hydroiodide in a dry, water-free organic solvent like Dimethyl Sulfoxide (DMSO) to a concentration of 10-25 mM. [2]4. Reaction Initiation: Add a 20- to 50-fold molar excess of the SMPT stock solution to the protein solution. [2][3]For example, for 1 nmol of protein, add 20-50 nmol of SMPT. The final DMSO concentration should ideally be below 10% to avoid protein denaturation. [1]Mix gently but thoroughly by vortexing or pipetting.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. [2]Longer times may be required for lower pH values.

-

Quenching: Stop the reaction by adding a quenching buffer containing a primary amine to a final concentration of 20-50 mM. [2]A common choice is 1 M Tris-HCl, pH 8.0, added to a final concentration of 50 mM. Incubate for an additional 15 minutes.

-

Purification: Remove excess reagent and byproducts by subjecting the sample to buffer exchange using a desalting column or dialysis.

-

Analysis: Confirm the modification. A simple method is SDS-PAGE, which may show a slight shift in molecular weight. For definitive confirmation and site identification, Mass Spectrometry (MS) is the gold standard. [4]

Protocol 2: Self-Validating Buffer Optimization

To determine the ideal buffer for your specific protein, perform a small-scale experiment testing several conditions in parallel.

-

Setup: Prepare 3-4 different amine-free buffers. For example:

-

Buffer A: 20 mM HEPES, 150 mM NaCl, pH 7.2

-

Buffer B: 20 mM HEPES, 150 mM NaCl, pH 8.0

-

Buffer C: 20 mM Borate, 150 mM NaCl, pH 8.5

-

-

Aliquots: Prepare identical aliquots of your protein in each of the test buffers. Include a "No SMPT" control for each buffer condition.

-

Reaction: Initiate the modification in each test tube simultaneously using the same molar excess of freshly prepared SMPT, as described in Protocol 1.

-

Time Course (Optional): For a more detailed analysis, take time points (e.g., 5, 15, 30, 60 minutes) from each reaction tube and immediately quench them.

-

Quench and Analyze: After a set time (e.g., 30 minutes), quench all reactions. Analyze all samples, including controls, by SDS-PAGE and/or Mass Spectrometry.

-

Evaluation: Compare the degree of modification across the different buffer conditions. The optimal buffer will yield the highest degree of modification with the least amount of protein aggregation or degradation.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No or Low Modification | 1. Incompatible buffer (e.g., Tris) used. 2. SMPT reagent was hydrolyzed before use. 3. Reaction pH is too low. 4. Target amines are not accessible. [5] | 1. Ensure buffer is amine-free (HEPES, PBS). 2. Prepare SMPT stock fresh in dry DMSO immediately before use. [6] 3. Increase reaction pH in increments (e.g., from 7.2 to 7.8). 4. Try adding a mild denaturant (e.g., 0.1% SDS) if protein function is not required post-modification. |

| Protein Precipitation | 1. Organic solvent (DMSO) concentration is too high. 2. Modification alters protein solubility. 3. Incorrect buffer pH or ionic strength for protein stability. [7] | 1. Keep final DMSO concentration <10%. [1] 2. Decrease the molar excess of SMPT. 3. Screen for optimal protein stability buffers prior to modification experiments. |

| High Background / Non-Specific Results | 1. Reaction was not properly quenched. 2. Inefficient removal of excess reagent after quenching. | 1. Ensure quenching reagent (e.g., Tris) is added in sufficient concentration (20-50 mM). 2. Use a desalting column with the appropriate molecular weight cutoff or perform thorough dialysis. |

Conclusion

The successful modification of proteins using S-Methyl-3-pyridylthioimidate hydroiodide is not a matter of chance, but of deliberate and informed control over the reaction environment. By understanding the interplay between amine nucleophilicity and reagent stability, researchers can rationally select a buffer system that maximizes modification efficiency. The principles and protocols outlined in this guide—prioritizing an appropriate pH (7.2-8.0), using non-amine buffers like HEPES or PBS, and performing systematic optimization—provide a robust framework for achieving consistent, reliable, and verifiable protein modification for any research application.

References

-

Kasper, P. T., & Bunz, U. H. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry, 32(5), 1231–1238. [Link]

-

Clark, J. (2015). Multiple Nucleophilic Substitution - Halogenoalkanes and Ammonia. Chemguide. [Link]

-

Golovanov, A. P., et al. (2004). The Effect of Buffers on Protein Conformational Stability. Journal of the American Chemical Society, 126(28), 8933–8939. [Link]

-

Papp, E. A., & Kentsis, A. (2015). Common errors in mass spectrometry-based analysis of post-translational modifications. Clinical Proteomics, 12(1), 18. [Link]

-

Pavan, S., & Bertoldo, D. (2021). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. Molecules, 26(12), 3538. [Link]

-

Chemistry Steps. (2020). Imines from Aldehydes and Ketones with Primary Amines. Chemistry Steps. [Link]

-

Liu, F., et al. (2018). Optimized cross-linking mass spectrometry for in situ interaction proteomics. bioRxiv. [Link]

-

Williams, E. T., et al. (2008). Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases. Drug Metabolism and Disposition, 36(6), 1040-1045. [Link]

-

Hunt, I. (n.d.). Ch22: C=O + primary amine. University of Calgary. [Link]

-

The Organic Chemistry Tutor. (2018). 19.6a Addition of Primary Amines Imine Formation. YouTube. [Link]

-

Max Perutz Labs. (2021). Sample preparation guidelines for MS-based cross-linking (XL-MS). Max Perutz Labs. [Link]

-

BioPharmaSpec. (n.d.). Dealing with the challenges of post translational modification (PTMs). BioPharmaSpec. [Link]

-

National Center for Biotechnology Information. (2022). Posttranslational Chemical Mutagenesis Methods to Insert Posttranslational Modifications into Recombinant Proteins. PMC. [Link]

-

Fractory. (2023). Quenching Explained – Definition, Process, Benefits and More. Fractory. [Link]

-

Johns Hopkins University. (2026). New crosslinking chemistry boosts stability and potency of mRNA lipid nanoparticles. Johns Hopkins Institute for NanoBioTechnology. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Organic Chemistry Portal. [Link]

-

Patsnap. (2025). How to Choose the Right Buffer for Enzyme Activity Tests. Patsnap Synapse. [Link]

-

Leitner, A., et al. (2017). Chemical crosslinking and mass spectrometry to elucidate the topology of integral membrane proteins. PLoS ONE, 12(10), e0186840. [Link]

-

Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Cytiva. [Link]

-

DeForest, C. A. (2020). Site-Selective Protein Modification: From Functionalized Proteins to Functional Biomaterials. Cole DeForest Lab. [Link]

-

Liebler, D. C. (2009). Mass Spectrometry for Post-Translational Modifications. Neuroproteomics. [Link]

-

Fernandez-Lopez, L., et al. (2024). The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading. International Journal of Molecular Sciences, 25(3), 1546. [Link]

-

G-Biosciences. (n.d.). DSP and DTSSP: For Intracellular and Extracellular Crosslinking. G-Biosciences. [Link]

-

Kwak, S., et al. (2020). Characterization of SETD3 methyltransferase–mediated protein methionine methylation. Journal of Biological Chemistry, 295(4), 980–991. [Link]

-

Tenkamp, J., et al. (2021). Effect of Quenching and Partitioning Heat Treatment on the Fatigue Behavior of 42SiCr Steel. Metals, 11(11), 1735. [Link]

-

Potriquet, J., et al. (2017). A modified FASP protocol for high-throughput preparation of protein samples for mass spectrometry. PLOS ONE, 12(7), e0175967. [Link]

-

Wang, L., et al. (2023). Effects of Quenching Temperature on the Microstructure and Mechanical Properties of a Medium-Mn Steel Processed by Quenching and Partitioning. Preprints.org. [Link]

-

Bernard, A., & Varelas, X. (2022). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers in Chemistry, 10, 922119. [Link]

-

Reddit. (2024). Quenching guide. r/Chempros. [Link]

-

Dong, G., et al. (2022). Improved Cell-Potent and Selective Peptidomimetic Inhibitors of Protein N-Terminal Methyltransferase 1. Molecules, 27(4), 1367. [Link]

-

Wilkins, M. R., et al. (1999). High-throughput Mass Spectrometric Discovery of Protein Post-translational Modifications. Journal of Molecular Biology, 289(3), 645-657. [Link]

-

Moore, C. (2015). Controlling Distortion in Heat Treatment Through Press Quenching. Industrial Heating. [Link]

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. store.sangon.com [store.sangon.com]

- 3. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. biopharmaspec.com [biopharmaspec.com]

- 5. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]

- 6. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

Troubleshooting & Optimization

Troubleshooting low yield in S-Methyl-3-pyridylthioimidate hydroiodide reactions

Welcome to the technical support center for the synthesis of S-Methyl-3-pyridylthioimidate hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction. We will move from foundational questions to complex troubleshooting scenarios, providing not just solutions but the underlying chemical reasoning to empower your experimental success.

Introduction: The Synthetic Pathway

S-Methyl-3-pyridylthioimidate hydroiodide is typically synthesized via the S-methylation of its corresponding thioamide precursor, 3-pyridinecarbothioamide (3-pyridylthioamide). The reaction is an SN2 nucleophilic substitution where the sulfur atom of the thioamide attacks the methyl group of an alkylating agent, most commonly methyl iodide (MeI). The hydroiodide salt is the resulting product. While seemingly straightforward, this reaction is sensitive to various parameters that can lead to low yields, side product formation, and purification difficulties.

Reaction Scheme: S-methylation of 3-Pyridinecarbothioamide

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for maximizing yield in this reaction?

The three most critical factors are:

-

Reagent Quality and Stoichiometry: The purity of your starting thioamide and the freshness of the methyl iodide are paramount. Methyl iodide can degrade over time, releasing iodine, which can complicate the reaction.[1][2]

-

Solvent Choice: A polar aprotic solvent like acetonitrile (CH3CN) or acetone is generally preferred. These solvents effectively dissolve the reactants without interfering with the SN2 reaction.[3]

-

Temperature and Reaction Time: This reaction often proceeds well at room temperature but may require gentle heating to go to completion. Close monitoring is essential to prevent side product formation.

Q2: My methyl iodide solution is pink/brown. Can I still use it?

This discoloration indicates the presence of elemental iodine (I2), which forms from the decomposition of MeI, often accelerated by light.[1] While small amounts may not completely inhibit the reaction, it is highly recommended to use fresh, colorless methyl iodide for optimal results. To purify older MeI, you can wash it with a dilute aqueous solution of sodium thiosulfate (Na2S2O3) to remove the iodine, followed by washing with water, drying over an anhydrous salt (e.g., CaCl2), and distillation.[1]

Q3: My reaction has stalled and I still see starting material. Should I add more methyl iodide?

Adding a small excess (1.1 to 1.5 equivalents) of methyl iodide from the start is a common strategy. If the reaction has stalled, adding more MeI can be effective, but consider other factors first. Ensure your solvent is anhydrous and that the temperature is appropriate. A stalled reaction could also indicate a poor-quality thioamide or insufficient reaction time.

Section 2: Troubleshooting Low Yields

Low yield is the most common complaint. We have structured this section to help you diagnose the issue based on your experimental observations.

Problem: Incomplete Conversion

-

Symptom: TLC or LC-MS analysis shows a significant amount of the starting 3-pyridinecarbothioamide remaining even after an extended reaction time.

| Potential Cause | Explanation | Recommended Solution |

| Insufficient Alkylating Agent | The stoichiometry of methyl iodide was too low, or the reagent has degraded. | Use a slight excess (1.1-1.5 eq.) of fresh, colorless methyl iodide. Verify the concentration of your MeI solution if it's not a neat reagent. |

| Low Reaction Temperature | The activation energy for the SN2 reaction is not being overcome at the current temperature. | Gently heat the reaction mixture to 40-50 °C and monitor by TLC. The optimal temperature can depend on the solvent.[4] |

| Poor Solvent Choice | The solvent may not be sufficiently polar to facilitate the reaction, or it may contain protic impurities (like water or alcohol) that can solvate the nucleophile, reducing its reactivity. | Ensure you are using a dry, polar aprotic solvent such as acetonitrile, acetone, or DMF.[3] |

| Precipitation of Reactant | The starting thioamide may have limited solubility in the chosen solvent, effectively lowering its concentration in the solution phase. | Increase the solvent volume or switch to a solvent in which the thioamide is more soluble (e.g., DMF). Gentle heating can also improve solubility. |

Problem: Significant Side Product Formation

-

Symptom: Your crude reaction mixture shows multiple new spots on the TLC plate, and the desired product is a minor component.

| Potential Side Product | Explanation & Identification | Recommended Solution |

| N-Methylated Product | The nitrogen of the pyridine ring or the thioamide can also act as a nucleophile, leading to N-methylation. This is more likely under basic conditions but can occur, especially with prolonged heating.[5] The N-methylated isomer will have the same mass as the desired product but a different retention time/Rf value. | Avoid high temperatures and unnecessarily long reaction times. The sulfur atom is a "softer" nucleophile than nitrogen and generally reacts preferentially with the "soft" electrophile MeI, but this selectivity can decrease under harsh conditions.[6] |

| Di-methylation Product | If both the sulfur and a nitrogen atom are methylated, a new product with a higher mass (+14 amu) will be observed. This is more likely if a strong base is used. | Avoid using a base unless absolutely necessary. If a base is required to deprotonate the thioamide, use a non-nucleophilic, hindered base and add it slowly at a low temperature. |

| Degradation Products | Thioimidates can be sensitive to strong acids and may hydrolyze if excess water is present, especially during acidic workup conditions.[7][8] | Perform a neutral or mildly basic workup. Ensure all solvents are anhydrous. Store the final product under an inert atmosphere, protected from light and moisture.[2] |

Problem: Product Loss During Workup/Purification

-

Symptom: The reaction appears clean by crude analysis, but the final isolated yield is very low.

| Potential Cause | Explanation | Recommended Solution |

| Product is Water-Soluble | As a hydroiodide salt, the product may have significant solubility in water, leading to losses during aqueous extraction phases. | Minimize the use of water during workup. If an aqueous wash is necessary, use brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous layer. Back-extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane). |

| Instability on Silica Gel | The slightly acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds during column chromatography. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (~1%), before packing the column. Alternatively, use a different stationary phase like alumina (neutral or basic). |

| Product Precipitation | The product, being a salt, might precipitate out of the reaction mixture or during solvent removal, making it difficult to handle or transfer, leading to mechanical losses. | After the reaction, if a precipitate has formed, cool the mixture on an ice bath to maximize precipitation and then filter to collect the solid product. Wash the collected solid with a cold, non-polar solvent like diethyl ether to remove non-polar impurities.[9] |

Section 3: Experimental Protocols & Visualization

Workflow for Troubleshooting Low Yield

The following flowchart provides a logical sequence for diagnosing issues with your reaction.

General Protocol for S-Methyl-3-pyridylthioimidate hydroiodide Synthesis

This protocol is a starting point and may require optimization.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-pyridinecarbothioamide (1.0 eq.) in anhydrous acetonitrile (approx. 0.1 M concentration).

-

Reagent Addition: To the stirring solution, add methyl iodide (1.2 eq.) dropwise via syringe at room temperature. Ensure the methyl iodide is fresh and colorless.

-

Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system). If the reaction is slow, gently warm the mixture to 40 °C.

-

Isolation:

-

If a precipitate forms: Cool the reaction mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove non-polar impurities and dry under vacuum.

-

If no precipitate forms: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be triturated with diethyl ether to induce solidification and remove impurities.

-

-

Purification (if necessary): The product can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve higher purity.

References

-

Pentelute, B. L., et al. (2010). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. Available at: National Center for Biotechnology Information.[Link]

-

Fairweather, K. A., et al. (2017). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Available at: National Center for Biotechnology Information.[Link]

-

Sayers, J., et al. (2017). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. Available at: ResearchGate.[Link]

-

Pore, V. S., et al. (2019). A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis. Available at: ACS Publications.[Link]

-

Fairweather, K. A., & Pentelute, B. L. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Available at: ChemRxiv.[Link]

-

Olah, G. A., & Narang, S. C. (1978). Iodotrimethylsilane. Organic Syntheses, 58, 143. [Link]

-

Various Authors. (2024). Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI? Available at: ResearchGate.[Link]

-

Ciriano, M. A., et al. (2000). Key factors determining the course of methyl iodide oxidative addition to diamidonaphthalene-bridged diiridium(I) and dirhodium(I) complexes. Available at: PubMed.[Link]

-

Shimizu, M., et al. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 413. [Link]

-

King, H. (1922). Methyl Iodide. Organic Syntheses, 2, 75. [Link]

- CN111875472A - Method for recovering methyl iodide from iodine-containing residual liquid. (2020).

-

Tan, B., et al. (2024). Recent Advances in Iodine-Mediated Radical Reactions. Available at: National Center for Biotechnology Information.[Link]

-

Attanatho, L., et al. (2005). Factors Affecting the Synthesis of Biodiesel from Crude Palm Kernel Oil. Available at: ThaiScience.[Link]

-

Loba Chemie. (2015). METHYL IODIDE FOR SYNTHESIS MSDS. [Link]

-

Hasty, R. A. (1973). Kinetics of the reaction of methyl iodide with sulfite and thiosulfate ions in aqueous solution. The Journal of Physical Chemistry, 77(23), 2849–2851.* [Link]

-

El-Ghanam, A. M. (2003). Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. Available at: ResearchGate.[Link]

- WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. (2013).

-

Wang, Y., et al. (2022). S-(Methyl- d 3) Arylsulfonothioates: A Family of Robust, Shelf-Stable, and Easily Scalable Reagents for Direct Trideuteromethylthiolation. Available at: PubMed.[Link]

-

Wikipedia. Iodomethane. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. lobachemie.com [lobachemie.com]

- 3. researchgate.net [researchgate.net]

- 4. thaiscience.info [thaiscience.info]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Iodomethane - Wikipedia [en.wikipedia.org]

- 7. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Improving solubility of S-Methyl-3-pyridylthioimidate hydroiodide in high concentrations

Technical Support Center: S-Methyl-3-pyridylthioimidate Hydroiodide

Executive Summary & Compound Profile

S-Methyl-3-pyridylthioimidate hydroiodide is a specialized reagent typically employed in protein modification (amidination of amines) or as a synthetic intermediate.[1] Its chemical behavior is defined by two competing factors: the solubility of the hydroiodide salt and the hydrolytic instability of the thioimidate core .

Users frequently encounter precipitation at high concentrations (>10 mM) in aqueous buffers or rapid degradation (loss of titer) due to improper pH control.[1] This guide provides a definitive protocol for generating high-concentration stocks while preserving chemical integrity.

| Property | Technical Specification |

| Chemical Class | Thioimidate ester salt (Hydroiodide) |

| Primary Solubility Challenge | Hydrophobic aromatic ring (pyridine) vs. Ionic lattice energy; Hydrolysis in water.[1] |

| Critical Stability Factor | pH-dependent hydrolysis; Iodide oxidation (light sensitivity).[1] |

| Recommended Stock Solvent | Anhydrous DMSO or DMF.[1] |

| Max Stable Concentration | ~500 mM (in DMSO); <50 mM (in aqueous buffer, transient).[1] |

Troubleshooting Guide (Q&A)